molecular formula C15H18ClN3O2 B2543368 4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one CAS No. 2224457-83-2

4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one

Cat. No.: B2543368
CAS No.: 2224457-83-2
M. Wt: 307.78
InChI Key: IGHXFTICHSQHSI-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and ethyl group, a carbonyl group, and a cyclopropylpiperazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 2-Chloro-6-ethylpyridine-4-carbonyl chloride: This intermediate can be synthesized by chlorination of 2-ethylpyridine followed by acylation with thionyl chloride.

    Cyclopropylpiperazine Formation: Cyclopropylamine is reacted with piperazine to form cyclopropylpiperazine.

    Coupling Reaction: The final step involves the coupling of 2-Chloro-6-ethylpyridine-4-carbonyl chloride with cyclopropylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-6-ethylpyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl group.

Uniqueness

4-(2-Chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one is unique due to its combination of a pyridine ring with chloro and ethyl substitutions, a carbonyl group, and a cyclopropylpiperazinone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-(2-chloro-6-ethylpyridine-4-carbonyl)-1-cyclopropylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-11-7-10(8-13(16)17-11)15(21)18-5-6-19(12-3-4-12)14(20)9-18/h7-8,12H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXFTICHSQHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N2CCN(C(=O)C2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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